Decanoyl chloride
Overview
Description
Mechanism of Action
Target of Action
Decanoyl chloride is primarily used as a reactive acylating agent in organic synthesis . It is employed in the formation of amides and esters . It also enhances the activity of proleather from Bacillus sp. during the synthesis of poly(lactic acid) in organic solvents .
Mode of Action
As an acylating agent, this compound reacts with a variety of nucleophiles, such as amines and alcohols, to form amides and esters respectively . This interaction involves the nucleophilic attack on the carbonyl carbon of this compound, followed by the elimination of chloride ion.
Biochemical Pathways
It is known to be involved in the synthesis of poly(lactic acid) in organic solvents . The formation of amides and esters through its acylating action can potentially influence various biochemical pathways, depending on the specific nucleophiles it reacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to moisture and can react with water to form decanoic acid and hydrochloric acid . Therefore, it is typically handled and stored under dry conditions to maintain its reactivity and stability .
Biochemical Analysis
Biochemical Properties
Decanoyl chloride is known to enhance the activity of proleather from Bacillus sp. during the synthesis of poly(lactic acid) in organic solvents This suggests that it interacts with enzymes and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to act as a reactive acylating agent, suggesting that it may bind to biomolecules and influence enzyme activity
Metabolic Pathways
Given its role in the synthesis of poly(lactic acid), it may interact with enzymes or cofactors involved in this process
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanoyl chloride can be synthesized from decanoic acid through a reaction with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to room temperature. The process involves the following steps :
- To a cooled (0°C) solution of decanoic acid in dichloromethane, oxalyl chloride and a few drops of DMF are added dropwise.
- The mixture is stirred at room temperature for about 4 hours.
- The solvent is then removed under reduced pressure to yield this compound as a yellow oil.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Decanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: It reacts with water to form decanoic acid and hydrochloric acid.
Reduction: It can be reduced to decanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Alcohols and Amines: For ester and amide formation, the reactions are typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
Water: Hydrolysis is usually performed under mild conditions with water or aqueous solutions.
Reducing Agents: Reduction reactions are carried out under anhydrous conditions to prevent hydrolysis.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Decanoic Acid: Formed from hydrolysis.
Decanol: Formed from reduction.
Scientific Research Applications
Decanoyl chloride has numerous applications in scientific research, including:
Organic Synthesis: It is used as a reactive acylating agent in the synthesis of various organic compounds, including esters and amides.
Polymer Chemistry: It enhances the activity of enzymes like proleather from Bacillus species during the synthesis of poly(lactic acid) in organic solvents.
Biocatalysis: It is employed in biocatalytic processes to modify enzymes and improve their activity in organic solvents.
Material Science: It is used in the synthesis of oligomers composed of alternating 2,6-diaminopyridine and 2,6-pyridinedicarbonyl units, which self-organize into helical structures.
Comparison with Similar Compounds
Decanoyl chloride is similar to other acid chlorides such as:
Acetyl Chloride (CH₃COCl): Used in the synthesis of acetates and amides.
Benzoyl Chloride (C₆H₅COCl): Used in the synthesis of benzoyl derivatives.
Palmitoyl Chloride (C₁₅H₃₁COCl): Used in the synthesis of palmitates and amides.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical properties and reactivity compared to shorter-chain acid chlorides. This makes it particularly useful in the synthesis of long-chain esters and amides, which are important in various industrial applications.
Properties
IUPAC Name |
decanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIVAXLHTVNRBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059413 | |
Record name | Decanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Decanoyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20529 | |
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CAS No. |
112-13-0 | |
Record name | Decanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DECANOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ16IN0UIM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for decanoyl chloride?
A1: this compound (also known as decane-1-carbonyl chloride) has the molecular formula C10H19ClO and a molecular weight of 186.70 g/mol. Key spectroscopic data includes:
Q2: How does this compound interact with target molecules?
A2: this compound acts as an acylating agent, reacting with nucleophiles like alcohols, amines, and thiols. This reaction forms esters, amides, and thioesters, respectively. The acyl chloride's electrophilic carbonyl carbon is attacked by the nucleophile, leading to the displacement of the chloride ion. [, , , , , , , , , , , , , , ]
Q3: How does the length of the alkyl chain in acyl chlorides influence their reactivity?
A5: Increasing alkyl chain length generally reduces the reactivity of acyl chlorides due to steric hindrance. The bulky alkyl group hinders the nucleophile's approach to the carbonyl carbon, slowing down the reaction. [, , ]
Q4: How is this compound typically stored and handled?
A6: this compound is moisture-sensitive and should be stored under anhydrous conditions in tightly sealed containers. It is recommended to handle it in a well-ventilated area using appropriate safety equipment like gloves and goggles to avoid contact with skin and eyes. [, , , , , , , , , , , , , , ]
Q5: What are some research applications of this compound?
A5: this compound is employed in diverse research areas:
- Synthesis of surfactants: It's used to create lipophilic esters by reacting with hydrophilic molecules, resulting in surfactants with varying properties. [, , ]
- Modification of polymers: Introducing the decanoyl group can alter polymer properties like hydrophobicity, solubility, and thermal stability. [, , , , , , ]
- Preparation of liposomes: Hydrophobic modification of molecules like polyethyleneimine using this compound aids in formulating liposomes for drug delivery. [, , ]
- Synthesis of bio-based materials: this compound contributes to creating biocompatible and biodegradable materials for various applications like wound healing. [, ]
Q6: How can the properties of materials be modified using this compound?
A6: this compound is used to attach hydrophobic alkyl chains to various molecules, impacting their properties:
- Solubility: Attaching decanoyl groups increases a molecule's solubility in oils and nonpolar solvents, making it lipophilic. [, , ]
- Emulsification: Decanoyl-modified compounds can act as surfactants, stabilizing emulsions of oil and water. [, ]
- Thermal stability: Introducing decanoyl groups into polymers can affect their melting point and thermal degradation behavior. [, ]
Q7: What are the challenges and limitations associated with using this compound?
A7:
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